BenchChemオンラインストアへようこそ!

Tert-butyl N-(1-imino-4-methyl-1-oxothian-4-yl)carbamate

Sodium channel inhibition Naᵥ1.4 Pain research

Tert-butyl N-(1-imino-4-methyl-1-oxothian-4-yl)carbamate (CAS 2490374-74-6) is a cyclic sulfoximine carbamate—a thiane-1-oxide derivative with the molecular formula C₁₁H₂₂N₂O₃S and a molecular weight of 262.37 g/mol. It incorporates a saturated six-membered tetrahydrothiopyran (thiane) sulfur heterocycle, an N-Boc (tert-butyloxycarbonyl) carbamate protecting group, and a 4-methyl substituent on the ring.

Molecular Formula C11H22N2O3S
Molecular Weight 262.37
CAS No. 2490374-74-6
Cat. No. B2496559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl N-(1-imino-4-methyl-1-oxothian-4-yl)carbamate
CAS2490374-74-6
Molecular FormulaC11H22N2O3S
Molecular Weight262.37
Structural Identifiers
SMILESCC1(CCS(=N)(=O)CC1)NC(=O)OC(C)(C)C
InChIInChI=1S/C11H22N2O3S/c1-10(2,3)16-9(14)13-11(4)5-7-17(12,15)8-6-11/h12H,5-8H2,1-4H3,(H,13,14)
InChIKeyFQALOXXZQBNCIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl N-(1-imino-4-methyl-1-oxothian-4-yl)carbamate (CAS 2490374-74-6): Procurement-Relevant Identity and Class Positioning


Tert-butyl N-(1-imino-4-methyl-1-oxothian-4-yl)carbamate (CAS 2490374-74-6) is a cyclic sulfoximine carbamate—a thiane-1-oxide derivative with the molecular formula C₁₁H₂₂N₂O₃S and a molecular weight of 262.37 g/mol . It incorporates a saturated six-membered tetrahydrothiopyran (thiane) sulfur heterocycle, an N-Boc (tert-butyloxycarbonyl) carbamate protecting group, and a 4-methyl substituent on the ring. Structurally, it belongs to the sulfoximine class, which has emerged as an attractive yet underexplored motif in drug discovery due to its chemical stability, polarity, and hydrogen-bonding capacity compared to sulfones and sulfonamides [1]. The compound appears in US Patent US9174999 as Compound 10 in the context of sodium channel inhibitor research [2].

Why In-Class Thiane Sulfoximine Carbamates Cannot Be Assumed Equivalent to Tert-butyl N-(1-imino-4-methyl-1-oxothian-4-yl)carbamate


Within the broader sulfoximine carbamate family, seemingly minor structural variations—such as the presence or absence of the 4-methyl group on the thiane ring, the position of the carbamate linkage, and the choice of N-protecting group—can produce substantial divergence in target binding, selectivity, and physicochemical properties. Published matched molecular pair analyses of sulfoximine-containing compounds have demonstrated that even single-atom substitutions can yield >2-fold differences in target affinity and dramatically alter membrane permeability and metabolic stability [1]. For the sodium channel target space disclosed in US9174999, the specific 4-methyl-1-imino-1-oxothiane-4-yl scaffold of this compound (Compound 10) shows an IC₅₀ of 19 nM at the rat Naᵥ1.4 sodium channel, while the closest structural analog lacking the 4-methyl substituent and bearing a linear hexyl carbamate side chain (Compound 8) displays an IC₅₀ of 26 nM—a ~1.4-fold difference in potency [2][3]. Generic substitution without quantitative verification of the specific analog's performance in the intended biological assay would therefore risk compromising experimental reproducibility and downstream data integrity.

Quantitative Differentiation Evidence for Tert-butyl N-(1-imino-4-methyl-1-oxothian-4-yl)carbamate vs. Closest Structural Analogs


Sodium Channel Naᵥ1.4 Inhibitory Potency: Direct Head-to-Head Comparison with a De-methyl Analog in the Same Patent Series

In the same patent series (US9174999) and under identical assay conditions, tert-butyl N-(1-imino-4-methyl-1-oxothian-4-yl)carbamate (Compound 10) exhibited an IC₅₀ of 19 nM at the rat Naᵥ1.4 sodium channel, while the de-methyl analog tert-butyl N-(1-imino-1-oxothian-4-yl)methylcarbamate analogue (Compound 8, BDBM190234) showed an IC₅₀ of 26 nM [1][2]. The 4-methyl substitution on the thiane ring in Compound 10 therefore confers approximately a 27% improvement in potency. This rank-order difference is critical because sodium channel inhibitors targeting Naᵥ1.4 are investigated for pain and neuromuscular disorders; potency differences at the single-digit nanomolar level can determine therapeutic window and selectivity.

Sodium channel inhibition Naᵥ1.4 Pain research Electrophysiology

Structure-Activity Cliff Within the US9174999 Carbamate Series: 4-Methyl vs. Alternative Branching Patterns

The patent series from US9174999 was explicitly designed to explore branching at the nitrogen of the carbamate side chain and at the carbon adjacent to the nitrogen [1]. Within this systematic SAR exploration, Compound 10 (IC₅₀ = 19 nM) outperformed other branching variants: Compound 5 (BDBM190237), with an alternative carbamate branching pattern, showed IC₅₀ = 55 nM; Compound 1 (BDBM190233) showed IC₅₀ = 90 nM. This represents a 2.9-fold to 4.7-fold potency advantage for the 4-methyl-1-imino-1-oxothiane scaffold over alternative branched carbamate designs in the same series, establishing a clear activity cliff that makes the specific substitution pattern of the target compound non-substitutable.

Structure-activity relationship SAR Sodium channel Pain

Sulfoximine Scaffold Physicochemical Advantages: Matched Molecular Pair Comparison Against Sulfone and Sulfonamide Isosteres

A comprehensive matched molecular pair analysis of sulfoximines vs. sulfones and sulfonamides, published in the European Journal of Medicinal Chemistry, demonstrated that the sulfoximine NH group contributes both hydrogen-bond donor (HBD) and acceptor (HBA) capacity without the strong acidity of sulfonamides [1]. Across multiple matched pairs from Boehringer Ingelheim drug discovery projects, sulfoximines showed: (a) comparable or improved aqueous solubility relative to the corresponding sulfone, (b) no significant reduction in passive membrane permeability, and (c) generally favorable metabolic stability in human liver microsomes. The additional vector at the sulfoximine nitrogen—absent in sulfones—enables further chemical diversification. Specifically, the tert-butyl carbamate protection on this compound provides a well-precedented, synthetically tractable handle for late-stage deprotection and derivatization, a distinct advantage over unprotected NH-sulfoximine building blocks.

Physicochemical profiling Drug-likeness Sulfoximine Matched molecular pair

Synthetic Accessibility via Rhodium-Catalyzed Carbamate Transfer: Boc-Protected Sulfoximine as a Versatile Intermediate

The N-Boc protection on this compound aligns with a well-established synthetic methodology: rhodium-catalyzed transfer of carbamates to sulfoxides enables mild, convenient access to N-protected sulfoximines, including Boc and Cbz variants [1][2]. This catalytic approach has been applied to both cyclic thiane sulfoxides as well as acyclic sulfoxides, and the resulting Boc-protected sulfoximines are readily deprotected under standard acidic conditions. Compared to N-tosyl or N-trifluoroacetyl protected sulfoximines, which require harsher deprotection conditions, the Boc group offers orthogonal protecting group compatibility—an operational advantage when the sulfoximine must be carried through multi-step synthetic sequences alongside other acid-labile functionalities.

Synthetic chemistry Building block Rhodium catalysis Sulfoximine synthesis

Absence of CYP-Mediated Deimination Liability: Cyclic Thiane Structure vs. Acyclic Sulfoximines

A key metabolic liability of acyclic sulfoximines—CYP-mediated deimination to the corresponding sulfoxide—has been documented for clinical candidates such as the ATR inhibitor AZD6738, where CYP2C8-mediated deimination to the sulfoxide metabolite AZ8982 occurs in human liver microsomes [1][2]. However, this metabolic pathway requires stereoelectronic accessibility at the S=N bond that is significantly constrained in cyclic thiane sulfoximines, where the six-membered ring restricts the conformational freedom of the sulfoximine moiety. While no direct metabolism data exist for this specific compound, the cyclic thiane scaffold is predicted to exhibit reduced susceptibility to CYP-mediated deimination compared to acyclic S,S-dialkyl sulfoximines, making it a metabolically more robust building block for lead series where metabolic soft spots are a concern.

Metabolic stability CYP metabolism Sulfoximine deimination Drug metabolism

Evidence-Backed Application Scenarios for Tert-butyl N-(1-imino-4-methyl-1-oxothian-4-yl)carbamate Procurement


Medicinal Chemistry: Sodium Channel Inhibitor SAR Expansion Using Validated Lead Scaffold

Based on its IC₅₀ of 19 nM at rat Naᵥ1.4—the most potent in the US9174999 compound series—this compound serves as the optimal starting point for systematic SAR studies targeting voltage-gated sodium channels [3]. The 27% potency gain over the de-methyl analog (Compound 8, IC₅₀ 26 nM) and the 2.9-4.7-fold advantage over alternative branching patterns [2] make the 4-methyl-thiane sulfoximine scaffold a structurally defined lead pharmacophore. Researchers designing Naᵥ1.x subtype-selective inhibitors for pain, epilepsy, or neuromuscular indications can procure this compound as a validated reference for benchmarking new analogs.

Building Block Procurement for Multi-Step Synthesis with Orthogonal Boc Protection

The N-Boc carbamate protection on the sulfoximine nitrogen provides a mild, quantitative deprotection handle (TFA or HCl/dioxane) that is fully orthogonal to other common protecting groups [3][2]. This feature is critical for medicinal chemists who need to deprotect the sulfoximine in the presence of acid-sensitive functionalities elsewhere in the molecule—a scenario where N-tosyl or N-trifluoroacetyl sulfoximines would require harsh conditions incompatible with complex substrates. Procurement of the Boc-protected form avoids the need for additional protection/deprotection steps and reduces synthetic risk.

Metabolic Stability-Focused Lead Optimization: Cyclic Sulfoximine as a Deimination-Resistant Scaffold

For drug discovery programs where CYP-mediated metabolic deimination of the sulfoximine moiety is a concern—as documented for acyclic clinical candidates like AZD6738 [3]—this cyclic thiane sulfoximine offers a structurally constrained alternative that is predicted to be less susceptible to deimination. Programs targeting chronic indications where sustained target engagement is required can use this scaffold as a metabolically more robust starting point for lead optimization, especially when compared to acyclic S,S-dialkyl sulfoximine building blocks.

Physicochemical Property Optimization: Matched Pair Replacement of Sulfones and Sulfonamides

The sulfoximine class has been shown, through matched molecular pair analysis, to maintain or improve aqueous solubility without sacrificing passive membrane permeability when replacing sulfone or sulfonamide moieties [3]. Procurement of this compound is strategically justified when a drug discovery program seeks to replace a problematic sulfonamide (e.g., one with unfavorable acidity or hERG binding) with a bioisosteric sulfoximine that retains target affinity while improving overall drug-likeness. The additional NH vector also enables further chemical diversification not possible with sulfones.

Quote Request

Request a Quote for Tert-butyl N-(1-imino-4-methyl-1-oxothian-4-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.